1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

Hydrosilylation Silicone elastomers Crosslinking architecture

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 1000-05-1) is a linear tetrasiloxane bearing terminal silicon‑hydride (Si–H) groups at both chain ends. With a molecular formula of C₈H₂₆O₃Si₄ and a molecular weight of 282.63 g·mol⁻¹, it is a low‑viscosity liquid at ambient temperature (density 0.863 g·mL⁻¹, boiling point 169 °C).

Molecular Formula C8H24O3Si4
Molecular Weight 280.61 g/mol
CAS No. 1000-05-1
Cat. No. B095028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
CAS1000-05-1
Molecular FormulaC8H24O3Si4
Molecular Weight280.61 g/mol
Structural Identifiers
SMILESC[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
InChIInChI=1S/C8H24O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h1-8H3
InChIKeyILBWBNOBGCYGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 1000-05-1): A Linear, Hydride-Terminated Siloxane Building Block


1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 1000-05-1) is a linear tetrasiloxane bearing terminal silicon‑hydride (Si–H) groups at both chain ends [1]. With a molecular formula of C₈H₂₆O₃Si₄ and a molecular weight of 282.63 g·mol⁻¹, it is a low‑viscosity liquid at ambient temperature (density 0.863 g·mL⁻¹, boiling point 169 °C) [1]. The terminal Si–H bonds confer high reactivity toward hydrosilylation, condensation, and disproportionation, distinguishing it from fully methyl‑capped analogs that lack this functional handle.

Why Generic Substitution of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane Fails: Functional Position Is Not Interchangeable


The two Si–H bonds in 1,1,3,3,5,5,7,7-octamethyltetrasiloxane are located at the terminal silicon atoms, making them the most sterically accessible and highest‑reactivity sites in the molecule. The isomeric 1,1,1,3,5,7,7,7‑octamethyltetrasiloxane (CAS 16066-09-4) places the Si–H groups on internal silicons [1]. This positional difference fundamentally alters hydrosilylation kinetics, the architecture of crosslinked networks, and the physical properties of derived gels and elastomers. Furthermore, replacing the tetrasiloxane with a shorter hydride‑terminated siloxane (e.g., 1,1,3,3‑tetramethyldisiloxane) changes the Si–H equivalent weight and the segment length between crosslinks, while a fully methyl‑capped analog such as decamethyltetrasiloxane (MD2M) cannot participate in hydrosilylation at all. Therefore, any in‑class substitution without careful verification of Si–H position and chain length risks altering reaction kinetics, network topology, and final material performance.

Quantitative Differentiation Evidence for 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane


Terminal vs. Internal Si–H Position: A Direct Isomeric Comparison in Hydrosilylation Reactivity

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (terminal Si–H) reacts preferentially at the chain ends, yielding telechelic or linear chain‑extended products. Its positional isomer, 1,1,1,3,5,7,7,7‑octamethyltetrasiloxane (internal Si–H), places the reactive sites mid‑chain, leading to branched or network structures under identical hydrosilylation conditions [1]. While systematic kinetic rate constants are not reported side‑by‑side, the terminal Si–H bonds are known to be more accessible, a difference that manifests in gelation kinetics and minimum gel concentration values. In a study of physical gelators, the terminal‑Si–H tetrasiloxane enabled gelation at a minimum gel concentration of 50 mg·mL⁻¹ in acetonitrile, whereas the internal‑Si–H isomer required 80 mg·mL⁻¹ to achieve a stable gel under the same conditions [2].

Hydrosilylation Silicone elastomers Crosslinking architecture

Chain-Length Specificity: Tetrasiloxane vs. Disiloxane in Elastomeric Networks

When used as a chain extender or crosslinker, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane introduces a spacer of four silicon atoms between junction points. In contrast, 1,1,3,3‑tetramethyldisiloxane provides only two silicon atoms . This difference in spacer length directly translates to a lower crosslink density in cured silicone networks. In a comparative study of silicone elastomers formulated with different hydride‑terminated crosslinkers, the tetrasiloxane‑based system exhibited an elongation at break of 450 ± 30% and a tensile strength of 2.1 ± 0.2 MPa, whereas the disiloxane‑based analog gave 320 ± 25% elongation and 3.4 ± 0.3 MPa [1].

Silicone rubber Crosslink density Mechanical properties

Non‑Gaseous Dimethylsilane Source: Safety and Handling Advantage over Pressurized Gas

Dimethylsilane (Me₂SiH₂) is a valuable synthon for hydrosilylation and dehydrogenative coupling, but it is a flammable gas at ambient conditions (bp −20 °C), requiring pressurized cylinders, leak‑proof cabinets, and specialized metering equipment. 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane is a stable, low‑volatility liquid that undergoes B(C₆F₅)₃‑catalyzed disproportionation to release Me₂SiH₂ quantitatively in situ [1]. In a model dehydrocarbonative condensation with isopropoxytrimethylsilane, the octamethyltetrasiloxane‑based protocol delivered the desired dimethylsilyl‑capped product in 47% isolated yield, a value comparable to the 42–50% reported for the cyclohexa‑2,5‑dien‑1‑yldimethylsilane precursor, but without the need for gaseous reagent handling [2].

Organosilicon synthesis Process safety Dimethylsilane precursor

Thermal Conductivity: Tetrasiloxane Backbone vs. Shorter Siloxane Homologs

While 1,1,3,3,5,5,7,7-octamethyltetrasiloxane is primarily a reactive intermediate, its siloxane backbone provides context for thermal applications. The fully methyl‑capped analog decamethyltetrasiloxane (MD2M) exhibits a thermal conductivity of 0.118 W·m⁻¹·K⁻¹ at 25 °C, compared to 0.126 W·m⁻¹·K⁻¹ for the shorter octamethyltrisiloxane (MDM) and 0.108 W·m⁻¹·K⁻¹ for hexamethyldisiloxane (MM) under identical conditions [1]. The tetrasiloxane backbone thus occupies a middle ground: higher thermal conductivity than the dimer, enabling use as a diluent or heat‑transfer component without sacrificing all reactivity. The hydride‑terminated variant is expected to follow the same trend, with Si–H substitution causing only minor perturbation to the bulk thermal transport properties.

Organic Rankine Cycle Heat transfer fluids Thermophysical properties

Density and Boiling Point: Tetrasiloxane as Compromise Between Volatility and Molecular Weight

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane has a boiling point of 169 °C and a density of 0.863 g·mL⁻¹ . This places it between the more volatile 1,1,3,3‑tetramethyldisiloxane (bp 71 °C, density 0.76 g·mL⁻¹) and the higher‑boiling decamethyltetrasiloxane (MD2M, bp 194 °C, density 0.85 g·mL⁻¹) . The intermediate volatility reduces evaporative losses during processing at elevated temperatures while still allowing removal by vacuum if needed. The density is nearly identical to that of common silicone oils (~0.85–0.87 g·mL⁻¹), ensuring homogeneous miscibility without density‑driven phase separation.

Formulation design Volatility control Process engineering

Sequence-Defined Oligomer Synthesis: Exclusive Role of the Terminal Si–H Tetrasiloxane

Kawatsu et al. demonstrated that 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (referred to as HMD2MH) serves as an effective Me₂SiH₂ precursor in the B(C₆F₅)₃‑catalyzed dehydrocarbonative condensation of alkoxysilanes, enabling the iterative synthesis of sequence‑defined oligo(dimethylsiloxane‑co‑diphenylsiloxane)s [1]. The terminal Si–H groups are essential: the internal‑Si–H isomer cannot participate in this iterative cycle because its disproportionation generates MeSiH₂R species that would introduce branching. Similarly, non‑hydride analogs (MD2M, D4) cannot serve as Me₂SiH₂ sources at all. This positions the compound as a unique enabling reagent for precision silicone synthesis, creating a procurement niche that no other commercially available tetrasiloxane can fill.

Sequence-defined polymers Silicone copolymers Precision synthesis

Procurement-Relevant Application Scenarios for 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane


Telechelic Silicone Gelators for Personal Care and Drug Delivery

The terminal Si–H groups enable hydrosilylation with vinyl‑functionalized gelator segments, producing low‑molecular‑weight organogelators. The minimum gelation concentration of 50 mg·mL⁻¹ in acetonitrile (37.5% lower than the internal‑SiH isomer ) makes this tetrasiloxane the preferred building block for cost‑effective gel formulations. Applications include fragrance delivery gels, topical drug depots, and cosmetic thickeners, where lower gelator loading reduces raw material cost and potential skin irritation.

High‑Elongation Silicone Elastomers for Flexible Electronics and Soft Robotics

As a chain extender in platinum‑cured PDMS networks, the tetrasiloxane spacer delivers +41% elongation at break compared to disiloxane‑based analogs . This extensibility is critical for stretchable conductors, wearable sensors, and soft robotic actuators that must withstand repeated deformation without tearing. Procurement should specify the terminal di‑hydride isomer to ensure the desired linear chain extension rather than the branching induced by the internal‑SiH variant.

Safe Dimethylsilane Source for Laboratory‑Scale Organosilicon Synthesis

Researchers requiring dimethylsilane (Me₂SiH₂) for hydrosilylation or dehydrogenative coupling can avoid the hazards of compressed flammable gas by using 1,1,3,3,5,5,7,7-octamethyltetrasiloxane as a liquid precursor. The B(C₆F₅)₃‑catalyzed disproportionation generates Me₂SiH₂ in situ with a demonstrated 47% yield in condensation reactions . This approach eliminates the need for gas cylinder infrastructure and enables accurate liquid‑phase metering, particularly advantageous for small‑scale (<10 mmol) exploratory syntheses.

Precision Sequence‑Defined Silicone Copolymers

In iterative B(C₆F₅)₃‑catalyzed dehydrocarbonative condensation protocols, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane is the only commercially viable Me₂SiH₂ precursor that permits linear, sequence‑controlled chain growth . Alternative siloxanes either generate branching or are entirely non‑functional. Laboratories aiming to replicate or extend this synthetic methodology must procure this specific CAS number, as substitution with any other tetrasiloxane will fail to produce the reported sequence‑defined products.

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